Titanocene Cytotoxicity: Bis- vs. Mono-Dimethylamino Substitution Drives 6.5-Fold IC₅₀ Divergence
The bis-N,N-dimethylamino-functionalized titanocene 5a, derived from 6,6-bis(dimethylamino)fulvene via carbolithiation and transmetallation with TiCl₄, exhibits an IC₅₀ of 36 µM against the LLC-PK (pig kidney epithelial) cell line . In contrast, the mono-N,N-dimethylamino-substituted analogue Titanocene C, synthesized from 6-(dimethylamino)fulvene, displays an IC₅₀ of 5.5 µM in the same assay, representing a 6.5-fold difference in potency . Importantly, the bis-substituted titanocene 5a is approximately 10-fold less cytotoxic than cisplatin (IC₅₀ = 3.3 µM) but >55-fold more potent than unsubstituted titanocene dichloride (IC₅₀ ≈ 2000 µM), confirming that the bis(dimethylamino) pattern confers a distinct, tunable cytotoxicity window compared to the mono-substituted analogue .
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) of derived titanocene complexes |
|---|---|
| Target Compound Data | Titanocene 5a (bis-substituted): IC₅₀ = 36 µM |
| Comparator Or Baseline | Titanocene C (mono-substituted analogue): IC₅₀ = 5.5 µM; Cisplatin: IC₅₀ = 3.3 µM; Titanocene dichloride: IC₅₀ ≈ 2000 µM |
| Quantified Difference | 6.5-fold less cytotoxic than Titanocene C; ~55-fold more potent than titanocene dichloride |
| Conditions | LLC-PK pig kidney epithelial cell line; MTT assay |
Why This Matters
The bis(dimethylamino)fulvene scaffold provides a structurally distinct entry point for titanocene anticancer agents with intermediate cytotoxicity, enabling fine-tuning of therapeutic windows that is not achievable with the mono-substituted fulvene precursor.
- [1] Pampillón, C.; Claffey, J.; Hogan, M.; Tacke, M. (2008). 'Novel achiral titanocene anti-cancer drugs synthesised from bis-N,N-dimethylamino fulvene and lithiated heterocyclic compounds.' BioMetals, 21(2), 197-204. View Source
- [2] Hogan, M.; Claffey, J.; Fitzpatrick, E.; Hickey, T.; Pampillón, C.; Tacke, M. (2008). 'Synthesis and cytotoxicity studies of titanocene C analogues.' Metal-Based Drugs, 2008, 754358. View Source
